molecular formula C18H25N7O B6460132 4-{4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine CAS No. 2549033-18-1

4-{4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine

Cat. No.: B6460132
CAS No.: 2549033-18-1
M. Wt: 355.4 g/mol
InChI Key: IMJNJEAATZWKMK-UHFFFAOYSA-N
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Description

4-{4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine is a complex organic compound that features a morpholine ring, a pyrimidine ring, and a piperazine ring with a pyrazine substituent

Preparation Methods

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced amine derivatives.

Scientific Research Applications

4-{4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other piperazine and pyrimidine derivatives, such as:

These compounds share structural similarities but differ in their specific substituents and biological activities. The uniqueness of 4-{4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl}morpholine lies in its specific combination of functional groups, which may confer distinct pharmacological properties.

Properties

IUPAC Name

4-[4-methyl-6-[4-(3-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N7O/c1-14-13-16(22-18(21-14)25-9-11-26-12-10-25)23-5-7-24(8-6-23)17-15(2)19-3-4-20-17/h3-4,13H,5-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMJNJEAATZWKMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=NC=CN=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N7O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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